(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034568-85-7
VCID: VC6589354
InChI: InChI=1S/C18H27NOS2/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3
SMILES: CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC
Molecular Formula: C18H27NOS2
Molecular Weight: 337.54

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

CAS No.: 2034568-85-7

Cat. No.: VC6589354

Molecular Formula: C18H27NOS2

Molecular Weight: 337.54

* For research use only. Not for human or veterinary use.

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone - 2034568-85-7

Specification

CAS No. 2034568-85-7
Molecular Formula C18H27NOS2
Molecular Weight 337.54
IUPAC Name [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C18H27NOS2/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3
Standard InChI Key NPUFGZFSMTXGMF-UHFFFAOYSA-N
SMILES CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a 2-(methylthio)phenyl methanone moiety. The IUPAC name, [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone, reflects its bifunctional design. Key features include:

  • Piperidine Core: A six-membered nitrogen-containing ring, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets.

  • Thioether Groups: The tert-butylthio and methylthio substituents introduce steric bulk and lipophilicity, potentially enhancing membrane permeability .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₇NOS₂
Molecular Weight337.54 g/mol
IUPAC Name[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
SMILESCC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC
InChI KeyNPUFGZFSMTXGMF-UHFFFAOYSA-N

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure:

  • ¹H NMR: Peaks at δ 1.15 ppm (tert-butyl group), δ 2.45 ppm (methylthio group), and δ 3.60–4.20 ppm (piperidine protons).

  • ¹³C NMR: Signals for carbonyl (δ 195–200 ppm), aromatic carbons (δ 120–140 ppm), and sulfur-bound carbons (δ 30–50 ppm).

  • MS (ESI+): Molecular ion peak at m/z 338.5 [M+H]⁺, with fragmentation patterns consistent with thioether cleavage .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential functionalization of piperidine and phenyl precursors:

  • Piperidine Functionalization: Introduction of the tert-butylthio-methyl group via nucleophilic substitution using tert-butyl mercaptan and a brominated piperidine intermediate .

  • Phenyl Methanone Formation: Friedel-Crafts acylation of 2-(methylthio)benzene with chloroacetyl chloride, followed by coupling to the modified piperidine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1tert-Butyl mercaptan, K₂CO₃, DMF, 80°C75%
2AlCl₃, CH₂Cl₂, 0°C to RT, 12 h68%

Optimization Challenges

Key challenges include minimizing sulfur oxidation and controlling regioselectivity during acylation. Recent advancements propose using palladium catalysts for C–S bond formation, enhancing yields to >80% .

Advanced Characterization Techniques

X-Ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the piperidine ring and dihedral angles of 85° between the phenyl and piperidine planes .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity consistent with experimental observations .

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